
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is a chemical compound that features a bromopyridine moiety and a fluorobenzonitrile group
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the complement factor d , which plays a crucial role in the alternative pathway of the complement system, a part of the immune system.
Mode of Action
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile likely interacts with its target by binding to the active site, thereby inhibiting its function . This interaction results in the blockage of the alternative pathway of the complement system .
Biochemical Pathways
The compound affects the alternative pathway of the complement system . The downstream effects of this inhibition include a reduction in extravascular hemolysis, which is a process where red blood cells are destroyed .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the alternative pathway of the complement system, leading to a reduction in extravascular hemolysis . This can help in the treatment of conditions like paroxysmal nocturnal hemoglobinuria, where there is excessive destruction of red blood cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile typically involves the coupling of 6-bromopyridine with 5-fluorobenzonitrile. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(6-substituted-pyridin-2-yl)-5-fluorobenzonitrile derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(6-bromopyridin-2-yl)-5-fluorobenzylamine.
Aplicaciones Científicas De Investigación
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromopyridin-2-ylmethanol
- 2-Bromo-5-fluoropyridine
- 5-Fluoro-2-nitrobenzonitrile
Uniqueness
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is unique due to the combination of bromopyridine and fluorobenzonitrile moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Propiedades
IUPAC Name |
3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWHSRAAYFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)


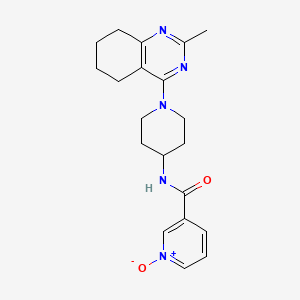


![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B2938334.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)
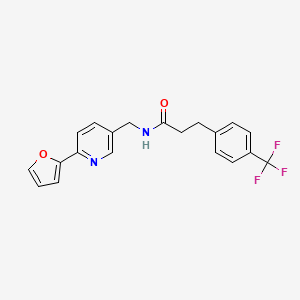
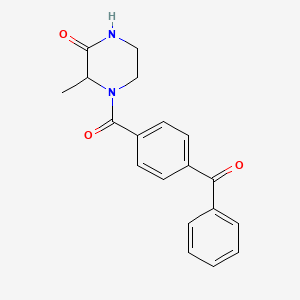
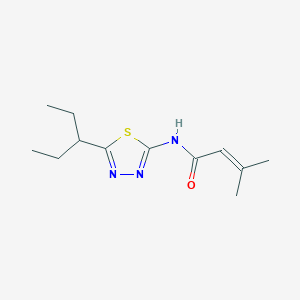
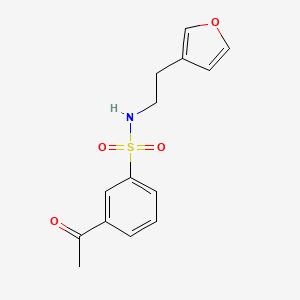
![2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE](/img/structure/B2938347.png)
